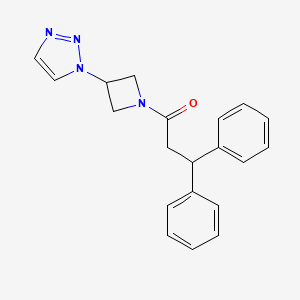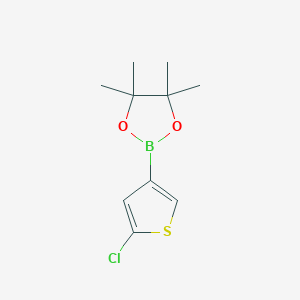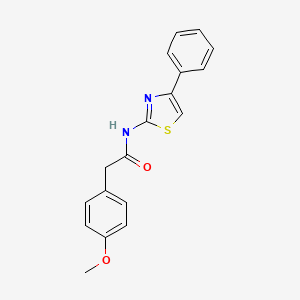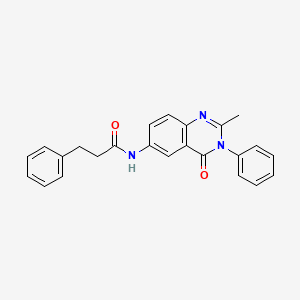
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide" is a derivative of 4-oxoquinazoline, which is a scaffold known to possess a wide range of biological activities. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of enzymes like histone deacetylase (HDAC) , and as antimicrobial, antitubercular, and anti-HIV agents .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reaction sequences. For instance, compounds with a 4-oxoquinazoline skeleton have been synthesized through the reaction of anthranilic acid derivatives with various reagents . In one study, the synthesis of 4-oxoquinazoline-based N-hydroxypropenamides was achieved, and these compounds were evaluated for their HDAC inhibitory activity . Another approach involved the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones to yield substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized using spectroscopic methods such as FT-IR, FT-Raman, and NMR . These techniques provide information about the vibrational and electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. Molecular docking studies are also employed to predict the binding affinity and mode of interaction between the quinazoline derivatives and their target proteins .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including alkylation, which can occur at different nitrogen atoms within the molecule . The reactivity of these compounds can be influenced by the presence of substituents on the quinazoline ring, which can affect the electron distribution and stability of the molecule . The introduction of nitro groups and other substituents can also lead to the formation of new derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carbonyl and nitro groups can influence these properties. For example, the negative charge distribution over the carbonyl group and the positive region over the NH group can affect the molecule's dipole moment and, consequently, its solubility in different solvents . The hyperpolarizability of the molecule can also be indicative of its nonlinear optical behavior, which is relevant for materials science applications .
科学的研究の応用
Antimicrobial Applications
Quinazolinone compounds have shown promising in vitro antibacterial and antifungal activities against a range of pathogens. For instance, a study synthesized a series of quinazolinone derivatives and evaluated their antimicrobial efficacy, revealing significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, among others (Desai et al., 2011). Similarly, another research effort developed quinazolinone-semicarbazide derivatives, which exhibited notable antimicrobial effects against various human pathogenic microorganisms (Saravanan et al., 2015).
Antitumor Applications
Quinazolinone derivatives have also been investigated for their antitumor potential. A study explored the synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent, aiming to improve solubility for in vivo evaluation. Some synthesized compounds demonstrated significantly higher cytotoxicity than the parent compound and maintained novel biochemical characteristics such as delayed, non-phase specific cell-cycle arrest (Bavetsias et al., 2002).
Anticonvulsant Applications
Research into the anticonvulsant activity of quinazolinone compounds has yielded promising results. N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and their derivatives were synthesized and showed superior anticonvulsant activities compared to reference drugs in evaluations according to the Anticonvulsant Drug Development Program protocol (Noureldin et al., 2017).
特性
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-25-22-14-13-19(26-23(28)15-12-18-8-4-2-5-9-18)16-21(22)24(29)27(17)20-10-6-3-7-11-20/h2-11,13-14,16H,12,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYJXHCEUKQAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)

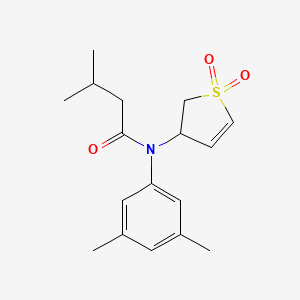

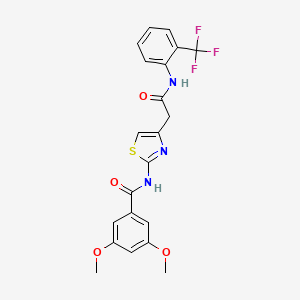
![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)

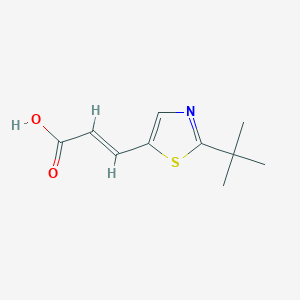
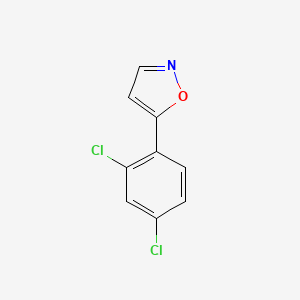

![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)
